molecular formula C18H21N3O B026263 Dibenzepin CAS No. 4498-32-2

Dibenzepin

Cat. No. B026263
CAS RN: 4498-32-2
M. Wt: 295.4 g/mol
InChI Key: QPGGEKPRGVJKQB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Dibenzepin and its analogues has seen various innovative approaches. One notable method involves the palladium-catalyzed intramolecular arylation of an anilide enolate, forming the seven-membered ring characteristic of dibenzazepinones. This method offers moderate to excellent yields and highlights the efficiency of using palladium catalysis in synthesizing complex cyclic structures (Pan & Wilcox, 2010). Another approach utilizes Smiles rearrangement to synthesize a library of dibenzo[b,f][1,4]thiazepin-11(10H)-ones, demonstrating the versatility of metal-free conditions in forming benzoic-fused seven-membered lactams (Zhao et al., 2013).

Molecular Structure Analysis

The structural elucidation of Dibenzepin and its derivatives has been facilitated by various analytical techniques, including X-ray diffraction and NMR spectroscopy. These analyses provide insights into the molecular arrangements and the impact of substituents on the dibenzepin backbone, offering a deeper understanding of its chemical behavior and potential applications.

Chemical Reactions and Properties

Dibenzepin participates in a range of chemical reactions, showcasing its reactivity and potential as a synthetic intermediate. For instance, dibenzazepinones undergo nucleophilic substitution reactions, where azide ion and amines preferentially replace specific nitro groups, leading to diverse substitution patterns and enabling further functionalization (Samet et al., 2007).

Scientific Research Applications

  • Neurological Effects : Dibenzepin hydrochloride has been shown to decrease oxygen uptake in whole brain homogenates and uncouple brain mitochondrial oxidative phosphorylation (Velasco-Martin et al., 1977).

  • Cardiac Applications : It may reduce intercellular resistance during fibrillation, improving conduction and decreasing the critical number of asynchronous re-entrant circuits necessary to maintain fibrillation (Amitzur et al., 1990). Dibenzepin also raises the ventricular fibrillation threshold and causes spontaneous ventricular defibrillation in cats and dogs (Manoach et al., 1979).

  • Psychiatric and Pain Management : Chronic treatment with dibenzepin caused down-regulation of serotonin2 receptors in the frontal cortex (Closse & Jaton, 1984). It has also been effective in lessening pain and lowering analgesic intake in patients with chronic arthritis pain (Thorpe & Marchant‐Williams, 1974).

  • Antidepressant Properties : Dibenzepin is related to tricyclic antidepressants like imipramine and amitriptyline and has been shown to be more efficient in reducing associated anxiety than amitriptyline, while both drugs are equally effective in treating depression (Baron et al., 1976).

  • Electrophysiological Actions : It inhibits the fast Na+ current without changing its inactivation kinetics, indicating a class 1 antiarrhythmic action, and does not affect the slow inward current (Miyakawa et al., 1986).

  • Antimuscarinic Properties : Dibenzepin has a normalized antimuscarinic potency scale of 1/600, explaining the absence of clinically detectable anticholinergic side effects during treatment of depression with high doses (Rehavi et al., 1977).

Safety And Hazards

As TCAs have a relatively narrow therapeutic index, the likelihood of overdose (both accidental and intentional) is fairly high and should be considered carefully by the prescribing physician prior to patient use . Symptoms of overdose are similar to those of other TCAs, with cardiac toxicity (due to inhibition of sodium and calcium channels) generally occurring before the threshold for serotonin syndrome is reached .

properties

IUPAC Name

5-[2-(dimethylamino)ethyl]-11-methylbenzo[b][1,4]benzodiazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-19(2)12-13-21-17-11-7-6-10-16(17)20(3)15-9-5-4-8-14(15)18(21)22/h4-11H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPGGEKPRGVJKQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)N(C3=CC=CC=C31)CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022916
Record name Dibenzepin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibenzepin

CAS RN

4498-32-2
Record name Dibenzepin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4498-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibenzepin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004498322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzepin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13225
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dibenzepin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIBENZEPIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/510SJZ1Y6L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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